guanidine;sulfuric acid
Overview
Description
guanidine;sulfuric acid is a chemical compound formed by the combination of two guanidine molecules with one sulfate ion. Guanidine itself is a strong organic base, known for its high basicity and ability to form stable salts. The sulfate ion, derived from sulfuric acid, provides stability and solubility to the compound. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Guanidine, sulfate (2:1) primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine acts as an inhibitor to this enzyme .
Mode of Action
Guanidine enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the nerve impulses and muscle cell membrane activities.
Biochemical Pathways
Guanidine is involved in various biochemical pathways due to its versatile nature . It plays a key role in the metabolism of living organisms, serving as a basis for the creation of modern smart materials . It is also used in laboratory research as a protein denaturant .
Pharmacokinetics
Guanidine is rapidly absorbed and distributed .
Result of Action
The action of Guanidine results in the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it helps manage these conditions .
Action Environment
The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of Guanidine, as it exists primarily as guanidium ions at physiological pH . Furthermore, the presence of other compounds and the temperature can also impact the action of Guanidine .
Biochemical Analysis
Biochemical Properties
Guanidine, sulfate (2:1) plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and its high basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, guanidine, sulfate (2:1) is known to inhibit the activity of ribonuclease, an enzyme that degrades RNA . This inhibition occurs through the binding of guanidinium ions to the enzyme, thereby preventing its catalytic activity. Additionally, guanidine, sulfate (2:1) interacts with DNA and proteins, influencing their structure and function .
Cellular Effects
Guanidine, sulfate (2:1) has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, guanidine, sulfate (2:1) enhances the release of acetylcholine following a nerve impulse, which affects neurotransmission . It also slows the rates of depolarization and repolarization of muscle cell membranes, impacting muscle function . Furthermore, guanidine, sulfate (2:1) can affect cellular uptake and distribution, as it interacts with cell surface proteoglycans and transporters .
Molecular Mechanism
The molecular mechanism of action of guanidine, sulfate (2:1) involves several key interactions at the molecular level. Guanidine, sulfate (2:1) exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, guanidine, sulfate (2:1) enhances the release of acetylcholine by binding to specific receptors on nerve cells . It also inhibits the activity of aldehyde dehydrogenase, an enzyme involved in metabolic processes . These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanidine, sulfate (2:1) can change over time. The stability and degradation of guanidine, sulfate (2:1) are important factors to consider. Studies have shown that guanidine, sulfate (2:1) is stable under various conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to guanidine, sulfate (2:1) can lead to changes in gene expression and cellular metabolism, which may impact cell viability and function .
Dosage Effects in Animal Models
The effects of guanidine, sulfate (2:1) vary with different dosages in animal models. At low doses, guanidine, sulfate (2:1) can enhance neurotransmission and muscle function . At high doses, it can have toxic or adverse effects, such as muscle weakness and fatigue . Threshold effects have been observed, where the impact of guanidine, sulfate (2:1) on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Guanidine, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, guanidine, sulfate (2:1) inhibits the activity of guanidinoacetate N-methyltransferase, an enzyme involved in the synthesis of creatine . This inhibition affects the levels of creatine and other metabolites in the cell, impacting energy metabolism and cellular function .
Transport and Distribution
The transport and distribution of guanidine, sulfate (2:1) within cells and tissues are mediated by specific transporters and binding proteins. Guanidine, sulfate (2:1) is rapidly absorbed and distributed within the body . It interacts with organic cation transporters, which facilitate its uptake and efflux across cell membranes . The distribution of guanidine, sulfate (2:1) within tissues can affect its localization and accumulation, influencing its biological activity .
Subcellular Localization
Guanidine, sulfate (2:1) exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in various cellular compartments, including the cytoplasm and nucleus . The subcellular localization of guanidine, sulfate (2:1) is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: guanidine;sulfuric acid can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with sulfuric acid. The reaction proceeds as follows:
2CH5N3⋅HCl+H2SO4→(CH5N3)2⋅H2SO4+2HCl
This reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, guanidine, sulfate (2:1) is produced on a larger scale using similar methods. The process involves the controlled addition of sulfuric acid to a solution of guanidine hydrochloride, followed by crystallization and drying to obtain the final product. The purity of the compound is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: guanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: Guanidine can be oxidized to form guanidinium ions.
Reduction: Reduction reactions can convert guanidine to its corresponding amine.
Substitution: Guanidine can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Guanidinium ions.
Reduction: Amines.
Substitution: Substituted guanidines.
Scientific Research Applications
guanidine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: Guanidine compounds are studied for their role in biological systems, including enzyme inhibition and protein denaturation.
Medicine: Guanidine derivatives are explored for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the production of plastics, resins, and other polymeric materials.
Comparison with Similar Compounds
Guanidine Hydrochloride: Similar in structure but with a chloride ion instead of sulfate.
Guanidine Nitrate: Contains a nitrate ion and is used in different applications.
Guanidine Carbonate: Contains a carbonate ion and is used in various industrial processes.
Uniqueness: guanidine;sulfuric acid is unique due to its specific combination of guanidine and sulfate ions, which provides distinct solubility and stability properties. This makes it particularly useful in applications where these properties are essential.
Properties
IUPAC Name |
guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTBUPMOOXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
Record name | Guanidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883456 | |
Record name | Guanidine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-14-9 | |
Record name | Guanidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisguanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1C462BAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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